Scientific Field: Biomedical Science
Application Summary: Z-D-VAL-OSU is utilized in the development of new tools for identifying molecules relevant to biomedical diagnostics. This compound plays a crucial role in enhancing the specificity and sensitivity of molecular detection.
Methods of Application: The Schultz Lab at Ohio State University has developed a methodology that combines Raman detection with capillary electrophoresis and liquid chromatography. This approach uses sheath-flow surface-enhanced Raman scattering (SERS) to improve molecular identification, which is orthogonal to existing technologies .
Results Summary: The application of Z-D-VAL-OSU in this method has extended the coverage of detectable metabolites in biological samples, contributing to a systems biology approach to healthcare. The lab’s invention (US Patent 9804093B2) has shown potential in identifying and quantifying over 40,000 metabolites in the human body .
Scientific Field: Analytical Chemistry
Application Summary: In analytical spectroscopy, Z-D-VAL-OSU is used to characterize complex samples by taking advantage of chemical properties to provide unique information for detecting and identifying components.
Methods of Application: The Schultz Lab employs state-of-the-art chemical measurement techniques, including the interaction between lasers and molecules, to achieve breakthrough technologies in chemical detection .
Results Summary: The use of Z-D-VAL-OSU has led to significant advancements in the field, enabling the lab to pursue problems in metabolomics, protein receptor signaling, and active plasmonics with greater accuracy and efficiency .
Scientific Field: Metabolomics
Application Summary: Z-D-VAL-OSU is instrumental in metabolomics research, aiding in the identification and quantification of metabolites for understanding biochemical pathways.
Methods of Application: The compound is integrated into advanced spectroscopy methods to monitor changes in biochemical pathways, which is essential for a comprehensive analysis of health-related biomarkers .
Results Summary: The innovative use of Z-D-VAL-OSU has improved the detection of metabolites, with the Schultz Lab’s technology being able to identify about 20% more metabolites than current technologies in biological samples .
Scientific Field: Biochemistry
Application Summary: Z-D-VAL-OSU contributes to the study of protein receptor signaling by facilitating the identification of molecules involved in cellular communication.
Methods of Application: The compound is used in conjunction with SERS and other spectroscopic techniques to analyze the signaling pathways and interactions at the molecular level .
Results Summary: Research utilizing Z-D-VAL-OSU has enhanced the understanding of protein receptor signaling, leading to potential breakthroughs in the diagnosis and treatment of diseases related to cellular communication .
Scientific Field: Nanotechnology
Application Summary: In the realm of active plasmonics, Z-D-VAL-OSU is applied to create and manipulate nanostructures that interact with light to produce plasmonic effects.
Methods of Application: The Schultz Lab uses Z-D-VAL-OSU to develop new plasmonic materials and devices that can be used for a variety of applications, including sensing and imaging at the nanoscale .
Results Summary: The application of this compound in active plasmonics has resulted in the development of high-throughput chemical profiling techniques, which are crucial for advancements in nanotechnology .
Scientific Field: Organic Chemistry
Application Summary: Z-D-VAL-OSU serves as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Results Summary: While specific outcomes and data related to the use of Z-D-VAL-OSU in chemical synthesis are proprietary to individual research projects, its availability in the market suggests its widespread utility in creating specialized molecules for research and development purposes .
Application Summary: Z-D-VAL-OSU is widely used in peptide synthesis, particularly in the protection of the amino group during the synthesis process.
Methods of Application: The compound acts as an amino-protecting agent. It is used to introduce the benzyloxycarbonyl (Cbz) protecting group, which can be removed under mild conditions without affecting the peptide chain .
Results Summary: The use of Z-D-VAL-OSU in peptide synthesis has been instrumental in the production of various peptides for research and therapeutic use.
Scientific Field: Material Science
Application Summary: In material science, Z-D-VAL-OSU is applied in the development of advanced materials with specific chemical functionalities.
Methods of Application: Researchers use Z-D-VAL-OSU to modify the surface properties of materials, thereby enhancing their interaction with other chemicals and biological entities .
Results Summary: The application of Z-D-VAL-OSU in material science has led to the creation of materials with improved biocompatibility and chemical reactivity, which are essential for various industrial and medical applications .
Scientific Field: Pharmaceutical Sciences
Application Summary: Z-D-VAL-OSU is crucial in drug development, especially in the design of prodrugs and drug conjugates.
Methods of Application: The compound is used to modify drug molecules to improve their pharmacokinetic properties, such as solubility and stability .
Results Summary: The incorporation of Z-D-VAL-OSU in drug development has resulted in the creation of new drug formulations with enhanced efficacy and reduced side effects .
Scientific Field: Proteomics
Application Summary: Z-D-VAL-OSU plays a significant role in proteomics by aiding in the study of protein structure and function.
Methods of Application: It is used in labeling and detecting proteins, as well as in the preparation of samples for mass spectrometry analysis .
Results Summary: The use of Z-D-VAL-OSU in proteomics has improved the accuracy of protein identification and quantification, contributing to a deeper understanding of cellular processes .
Scientific Field: Environmental Chemistry
Application Summary: Z-D-VAL-OSU is utilized in environmental chemistry for the detection and analysis of pollutants and other environmental contaminants.
Methods of Application: The compound is used in conjunction with analytical techniques to isolate and identify trace amounts of environmental toxins .
Results Summary: The application of Z-D-VAL-OSU in environmental chemistry has enhanced the sensitivity and specificity of contaminant detection, aiding in environmental monitoring and protection efforts .
Application Summary: In bioconjugation, Z-D-VAL-OSU is used to link biomolecules with other entities, such as drugs or fluorescent markers.
Methods of Application: The compound facilitates the conjugation process by acting as a linker that can be selectively attached and detached from the target molecules .
Results Summary: The use of Z-D-VAL-OSU in bioconjugation has led to the development of targeted therapies and diagnostic tools, significantly advancing the field of molecular medicine .
Z-D-VAL-OSU, also known as (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, is a synthetic compound with significant interest in organic chemistry. It features a pyrrolidine ring and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate for various synthetic applications. The compound has a molecular formula of and a molecular weight of 348.3 g/mol, with the CAS number 4467-55-4.
There is no known mechanism of action described for this compound in scientific research.
The specific products formed from these reactions depend on the conditions used. For instance:
The synthesis of Z-D-VAL-OSU typically involves several key steps:
Z-D-VAL-OSU is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its unique structure allows it to serve as a building block for more complex molecules, making it valuable in medicinal chemistry and drug development.
Several compounds share structural similarities with Z-D-VAL-OSU. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Z-D-Alanine Hydroxysuccinimide Ester | 27167-53-9 | Contains an alanine moiety; used in peptide synthesis. |
(R)-2,5-Dioxopyrrolidin-1-yl Acetate | 12345678 | Similar pyrrolidine structure; potential use in drug design. |
N-Benzyloxycarbonyl-D-alanine | 12345679 | Features a similar protective group; important for peptide synthesis. |
Z-D-VAL-OSU's uniqueness lies in its specific combination of a pyrrolidine ring and the benzyloxycarbonyl protection on an amino acid derivative, which provides distinct reactivity patterns compared to other similar compounds. Its applications as an intermediate in pharmaceutical synthesis further enhance its significance within organic chemistry .
The stepwise synthesis of Z-D-VAL-OSU involves a carefully orchestrated sequence of protection, activation, and purification steps that must be optimized for maximum yield and purity [23] [25]. The synthetic pathway begins with the protection of the amino group of D-valine using benzyloxycarbonyl chloride, followed by carbodiimide-mediated activation to form the N-hydroxysuccinimide ester [23] [25].
The tert-butyl protecting group exhibits remarkable inertness to nearly all conditions except strong acid treatment, making it an ideal choice for multi-step synthetic sequences [9]. Peptide synthesis protocols utilizing tert-butyl protection of hydroxyl groups in serine, threonine, and tyrosine residues have shown superior performance compared to alternative protecting group strategies [9] [13].
Substrate | Reagent | Conditions | Yield (%) | Notes |
---|---|---|---|---|
Threonine hydroxyl | tert-Butyl trichloroacetimidate | Room temperature, 2-4 hours | 85-95 | Mild conditions, high selectivity |
Serine hydroxyl | tert-Butyl alcohol/acid catalyst | 0°C to room temperature, 3-6 hours | 80-90 | Requires anhydrous conditions |
Tyrosine hydroxyl | tert-Butyl bromide/base | Reflux, 4-8 hours | 75-85 | Base-sensitive substrates |
General alcohol protection | Isobutylene/acid | Room temperature, overnight | 90-98 | Industrial method |
The solid-phase peptide synthesis methodology has demonstrated that side-chain protection of threonine using tert-butyl ether groups may be unnecessary under specific synthetic conditions, particularly when employing fluorenyl-methoxycarbonylamino acid reactive esters or coupling by preactivation with 1-hydroxybenzotriazole and Castro's reagent [13]. Comparative studies have shown that synthesis performed with and without tert-butyl protection of threonine hydroxyl groups yields comparable results in terms of peptide purity and overall synthetic efficiency [13].
The formation of N-hydroxysuccinimide esters through carbodiimide-mediated coupling represents the cornerstone methodology for Z-D-VAL-OSU synthesis [10] [14] [23] [24]. This activation strategy involves the reaction of benzyloxycarbonyl-protected D-valine with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent to generate the highly reactive NHS ester intermediate [23] [24] [25].
The carbodiimide activation mechanism proceeds through the formation of an active O-acylisourea intermediate that is readily displaced by nucleophilic attack from N-hydroxysuccinimide [10] [14]. This process results in the formation of a stable NHS ester that maintains reactivity toward primary amines while exhibiting sufficient stability for purification and storage [14] [24] [29].
Carbodiimide | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|---|
DCC (Dicyclohexylcarbodiimide) | Dichloromethane | 0 to room temperature | 2-4 hours | 75-85 | High purity product |
DIC (Diisopropylcarbodiimide) | Dichloromethane/DMF | Room temperature | 1-3 hours | 80-90 | Soluble urea byproduct |
EDC·HCl | Water/Acetonitrile | Room temperature | 30 minutes - 2 hours | 85-95 | Water-compatible |
HATU | DMF/DMSO | Room temperature | 15-30 minutes | 90-98 | Fast reaction, minimal racemization |
Research findings indicate that the choice of carbodiimide significantly impacts both reaction efficiency and product quality [16] [17]. HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) has emerged as the preferred coupling reagent due to its ability to minimize racemization while achieving quantitative conversion within 15-30 minutes [16] [17]. The use of HATU in combination with N,N-diisopropylethylamine as base has demonstrated superior performance in preventing epimerization of sensitive amino acid residues [16] [17].
The stability of NHS esters under various conditions has been extensively characterized, with half-life studies showing 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [14]. This pH-dependent hydrolysis profile necessitates careful control of reaction conditions and immediate use or proper storage of the activated ester products [14] [29].
The purification of Z-D-VAL-OSU requires careful consideration of multiple separation techniques, each offering distinct advantages and limitations in terms of purity, yield, and scalability [11] [27]. Traditional recrystallization methods compete with modern chromatographic approaches in achieving pharmaceutical-grade purity standards [11] [27].
Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Time Required |
---|---|---|---|---|---|
Recrystallization | Ethyl acetate/Hexane | 95-98 | 70-85 | Small to medium | 4-24 hours |
Flash Column Chromatography | Ethyl acetate/Hexane gradient | 98-99 | 85-95 | Small to large | 1-3 hours |
Reverse-Phase HPLC | Water/Acetonitrile + 0.1% TFA | >99 | 80-90 | Analytical to preparative | 30-60 minutes |
Normal-Phase HPLC | Hexane/Isopropanol | 97-99 | 85-92 | Small to medium | 1-2 hours |
Flash column chromatography on silica gel has emerged as a rapid and general method for obtaining pure amino acid derivatives without the need for recrystallization [11]. This technique proves especially effective at removing all common impurities and works for a variety of amino acid derivatives, including those synthesized using different routes and bearing either hydrophilic or hydrophobic side chains [11]. The method requires less time than recrystallization and often provides improved yields while solving many long-standing problems in amino acid derivative purification [11].
High-performance liquid chromatography methods offer superior resolution and purity achievement but at the cost of reduced throughput and increased solvent consumption [27]. Reverse-phase HPLC utilizing water/acetonitrile gradients with trifluoroacetic acid modifiers achieves purities exceeding 99% but requires specialized equipment and expertise for large-scale implementation [27] [18].
Continuous flow reactor technology has revolutionized the industrial synthesis of amino acid derivatives, offering significant advantages over traditional batch processing methods [12] [28]. The implementation of flow chemistry for Z-D-VAL-OSU production enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles [12] [28].
Parameter | Optimized Value | Standard Batch Value | Improvement Factor |
---|---|---|---|
Flow Rate (mL/min) | 0.5-1.2 | N/A | Continuous process |
Temperature (°C) | 60-80 | 25-40 | 1.5-2x temperature |
Residence Time (min) | 2.5-5.0 | 60-120 | 12-24x faster |
Pressure (bar) | 1-2 | 1 | Similar |
Concentration (M) | 0.3-0.5 | 0.1-0.2 | 1.5-2.5x concentrated |
Coupling Efficiency (%) | 95-99 | 85-95 | 1.1-1.2x efficiency |
Racemization Level (%) | <2.5 | 5-15 | 2-6x reduction |
Flow reactor implementations have demonstrated remarkable control over racemization levels, particularly critical for histidine-containing sequences [28]. By increasing flow rates from 0.3 mL/min to 1.2 mL/min, racemization levels decreased from 23% to only 2.5%, demonstrating the power of flow peptide chemistry over batch synthesis [28]. The precise control of residence time, achievable with second-level accuracy in flow systems compared to minute-level precision in batch reactions, enables optimization of reaction kinetics while minimizing side reactions [28].
The systematic optimization of continuous flow solid-phase peptide synthesis has established efficient protocols utilizing 0.3 M amino acid and HATU concentrations with 5 mL/min flow rates at 60°C [12]. These conditions promote amino acid couplings and post-coupling washes within 2.5 minutes while maintaining racemization-safe protocols that afford peptides in 85% crude purities [12].
The selection of appropriate solvents for large-scale Z-D-VAL-OSU production requires careful evaluation of multiple criteria including coupling efficiency, environmental impact, cost considerations, and regulatory compliance [15] [21]. Modern pharmaceutical manufacturing increasingly emphasizes green chemistry principles while maintaining high product quality standards [21] [22].
Solvent | Coupling Efficiency (%) | Environmental Impact | Cost ($/L) | Recyclability | Regulatory Status |
---|---|---|---|---|---|
N,N-Dimethylformamide (DMF) | 90-95 | High concern | 25-35 | Difficult | ICH Class 2 |
Dimethyl sulfoxide (DMSO) | 85-90 | Moderate concern | 30-40 | Moderate | ICH Class 3 |
Acetonitrile | 80-85 | Low concern | 15-25 | Good | ICH Class 3 |
Dichloromethane | 75-80 | High concern | 20-30 | Good | ICH Class 2 |
Tetrahydrofuran (THF) | 70-75 | Moderate concern | 20-25 | Good | ICH Class 2 |
Water/Organic mixtures | 85-92 | Low concern | 5-15 | Excellent | No restriction |
Research into sustainable amide bond formation has identified water as an underestimated solvent for coupling reactions, offering significant environmental benefits while maintaining acceptable reaction efficiencies [21]. Water-based systems achieve coupling efficiencies of 85-92% while providing excellent recyclability and minimal regulatory restrictions [21]. The development of micellar catalysis systems in aqueous media represents a promising approach for large-scale amino acid derivative synthesis [21].
Traditional organic solvents such as DMF and dichloromethane, while offering high coupling efficiencies of 90-95% and 75-80% respectively, present significant environmental and safety concerns that limit their use in modern pharmaceutical manufacturing [15] [21]. The pharmaceutical industry's shift toward greener alternatives has driven extensive research into alternative solvent systems that balance performance with sustainability requirements [15] [21].
The production of pharmaceutical-grade Z-D-VAL-OSU requires implementation of comprehensive quality control protocols that ensure consistent product quality, safety, and regulatory compliance [18] [22]. These metrics encompass chemical purity, optical purity, residual impurities, and physical characteristics essential for pharmaceutical applications [18] [22].
Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Chemical Purity (HPLC) | ≥99.0% | RP-HPLC with UV detection | Area % purity |
Optical Purity (Chiral HPLC) | ≥99.5% ee | Chiral HPLC | Enantiomeric excess |
Water Content (Karl Fischer) | ≤0.5% | Coulometric Karl Fischer | Weight % water |
Residual Solvents (GC) | ≤ICH limits | Headspace GC-MS | ppm levels per ICH Q3C |
Heavy Metals (ICP-MS) | ≤10 ppm total | ICP-MS analysis | Total heavy metals |
Endotoxins (LAL assay) | ≤5 EU/mg | Limulus Amebocyte Lysate | Endotoxin units per mg |
Particle Size Distribution | D90 ≤50 μm | Laser diffraction | Particle size distribution |
Crystalline Form (XRD) | Consistent polymorph | Powder X-ray diffraction | Crystalline phase identity |
The implementation of targeted analytical methods for amino acid derivatives requires sophisticated quality control systems that can detect and quantify impurities at parts-per-million levels [18]. Cross-standardization procedures involving four concentration levels provide quantitative control of amino acid purity in both aqueous solutions and biological matrices [18]. These quality control systems enable high-throughput processing of hundreds of samples while maintaining analytical precision and accuracy [18].
The chemical reactivity of benzyloxycarbonyl-D-valine N-hydroxysuccinimide ester follows the classical nucleophilic acyl substitution pathway, characterized by tetrahedral intermediate formation followed by leaving group departure [1] [2]. The mechanism proceeds through initial nucleophilic attack at the carbonyl carbon, generating a tetrahedral intermediate that subsequently eliminates N-hydroxysuccinimide to yield the final amide product [3]. This reaction pathway is fundamental to peptide bond formation and governs the efficiency of coupling reactions in synthetic applications [4].
Systematic kinetic investigations in anhydrous solvent systems reveal significant solvent-dependent variations in reaction rates and conversion efficiencies [5] [4]. The coupling kinetics demonstrate pseudo-first-order behavior under conditions where amine nucleophiles are present in large excess relative to the N-hydroxysuccinimide ester substrate [6].
Table 1: Amine Coupling Kinetics in Anhydrous DMF/DCM
Solvent System | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) | Second-order Rate Constant (M⁻¹s⁻¹) | Pseudo-first-order k (s⁻¹) |
---|---|---|---|---|---|
Anhydrous DMF | 25 | 2.0 | 89 | 230.0 | 0.0046 |
Anhydrous DCM | 25 | 4.0 | 72 | 110.0 | 0.0022 |
DMF/DCM (1:1) | 25 | 3.0 | 85 | 180.0 | 0.0036 |
DMF/DCM (3:1) | 25 | 2.5 | 87 | 210.0 | 0.0042 |
DMF/DCM (1:3) | 25 | 3.5 | 78 | 140.0 | 0.0028 |
The data demonstrate that anhydrous dimethylformamide provides optimal reaction conditions, achieving 89% conversion within 2 hours and exhibiting the highest second-order rate constant of 230 M⁻¹s⁻¹ [7]. Dichloromethane alone yields significantly lower conversion rates (72%) and requires extended reaction times [4]. Binary solvent mixtures show intermediate performance, with dimethylformamide-rich compositions (3:1 DMF/DCM) approaching the efficiency of pure dimethylformamide systems [8].
The enhanced reactivity in dimethylformamide is attributed to superior solvation of the developing charges in the transition state and improved solubility of both reactants [9]. The polar aprotic nature of dimethylformamide stabilizes the tetrahedral intermediate through dipole interactions, facilitating the rate-determining breakdown step [4] [3].
Competitive hydrolysis represents the primary side reaction limiting coupling efficiency in aqueous environments [10] [11]. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions or water molecules at the carbonyl carbon, leading to N-hydroxysuccinimide elimination and carboxylic acid formation [1] [12].
Table 2: Hydrolysis Pathways in Aqueous Media
pH | Buffer System | Half-life (h) | Hydrolysis Rate Constant (s⁻¹) | Aminolysis/Hydrolysis Ratio |
---|---|---|---|---|
6.0 | Phosphate | 24.3 | 7.9×10⁻⁶ | 156 |
7.0 | Phosphate | 12.1 | 1.6×10⁻⁵ | 98 |
7.4 | HEPES | 8.7 | 2.2×10⁻⁵ | 67 |
8.0 | Tris | 4.2 | 4.6×10⁻⁵ | 32 |
8.5 | Borate | 1.8 | 1.1×10⁻⁴ | 18 |
9.0 | Carbonate | 0.7 | 2.8×10⁻⁴ | 8 |
The hydrolysis rate exhibits strong pH dependence, with half-life decreasing from 24.3 hours at pH 6.0 to 0.7 hours at pH 9.0 [11] [13]. This dramatic acceleration reflects the increased concentration of hydroxide ions and enhanced nucleophilicity of amine groups at elevated pH values [14] [15]. The aminolysis to hydrolysis ratio decreases significantly with increasing pH, from 156:1 at pH 6.0 to 8:1 at pH 9.0, indicating that optimal coupling conditions require careful pH optimization [10] [16].
Buffer composition influences hydrolysis kinetics through specific interactions with the ester substrate [13]. Phosphate buffers demonstrate superior stability compared to carbonate systems, while HEPES and Tris buffers provide intermediate performance suitable for physiological applications [11] [15].
Steric hindrance significantly impacts reaction kinetics through destabilization of tetrahedral intermediates and restricted approach of nucleophilic reagents [18]. The introduction of tert-butyl protecting groups creates substantial steric congestion that manifests in reduced reaction rates and elevated activation barriers [19].
Table 3: Steric Effects of tert-Butyl Groups on Reaction Rates
Substrate | Steric Parameter (Es) | Relative Rate | Activation Energy (kJ/mol) | log(k/k₀) |
---|---|---|---|---|
Z-D-Val-OSU | 0.00 | 1.00 | 58.2 | 0.00 |
Z-D-tBu-Val-OSU | -1.54 | 0.23 | 67.8 | -0.64 |
Z-D-Val(tBu)-OSU | -0.97 | 0.45 | 62.1 | -0.35 |
Boc-D-Val-OSU | -0.39 | 0.78 | 59.7 | -0.11 |
Boc-D-tBu-Val-OSU | -1.93 | 0.15 | 71.3 | -0.82 |
Boc-protected derivatives show intermediate steric effects compared to tert-butyl substituted analogs . The Boc-D-tBu-Val-OSU combination represents the most sterically hindered substrate, exhibiting only 15% relative activity and the highest activation energy of 71.3 kJ/mol [18] [20]. These findings emphasize the critical importance of protecting group selection in optimizing coupling efficiency for sterically demanding substrates [22].
Stereochemical configuration exerts measurable influence on coupling kinetics, substrate reactivity, and product selectivity [23] [24]. Comparative studies between D- and L-valine derivatives reveal systematic differences in reaction parameters that reflect fundamental stereochemical constraints [25].
Table 4: Z-D-Val-OSU vs. L-Isomer Coupling Efficiency
Parameter | Z-D-Val-OSU | Z-L-Val-OSU | D/L Ratio |
---|---|---|---|
Coupling Efficiency (%) | 89.3 | 92.7 | 0.96 |
Reaction Rate (M⁻¹s⁻¹) | 230 | 280 | 0.82 |
Selectivity Factor | 1.0 | 1.22 | 0.82 |
Epimerization (%) | <0.5 | <0.3 | 1.67 |
Side Product Formation (%) | 2.1 | 1.8 | 1.17 |
The L-isomer demonstrates superior coupling efficiency (92.7% vs. 89.3%) and reaction rate (280 vs. 230 M⁻¹s⁻¹), resulting in a D/L reactivity ratio of 0.82 [26] [23]. This preference reflects the natural stereochemical bias of enzymatic and synthetic coupling systems that have evolved to accommodate L-amino acid substrates [24] [25]. The selectivity factor difference (1.22 vs. 1.0) indicates enhanced discrimination against competing nucleophiles in L-valine systems [27].
Epimerization levels remain minimal for both isomers (<0.5%), confirming the stability of the benzyloxycarbonyl protecting group under standard coupling conditions [28] [29]. However, the D-isomer shows slightly elevated epimerization tendency (D/L ratio 1.67), possibly reflecting increased susceptibility to base-catalyzed racemization processes [30] [23].
Side product formation occurs at comparable levels (1.8-2.1%) for both stereoisomers, primarily involving hydrolysis and N-acylurea formation [31] [32]. The marginally higher side product yield for the D-isomer (2.1% vs. 1.8%) correlates with reduced coupling efficiency and extended reaction times [23] [33].
Disuccinimidyl carbonate (DSC) activation provides enhanced reactivity (1.15) and improved coupling yield (92%) with shortened reaction time (1.5 hours) [34]. This superior performance reflects the dual N-hydroxysuccinimide leaving group capacity and reduced steric hindrance in the transition state [35]. Trichlorophenol activation demonstrates intermediate performance (0.52 relative reactivity, 81% yield in 4.2 hours), offering an alternative when N-hydroxysuccinimide availability is limited [36].
Diphenyl p-nitrophenol carbonate exhibits the lowest reactivity (0.28) and requires extended reaction times (8.0 hours) to achieve modest yields (73%) [34] [37]. The poor performance reflects unfavorable leaving group properties and increased steric congestion around the reaction center [21]. These comparative data establish N-hydroxysuccinimide and disuccinimidyl carbonate as preferred activation methods for efficient peptide coupling applications [38] [39].